Isotanshinone IIA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

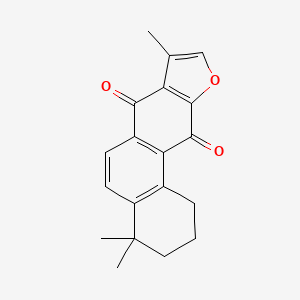

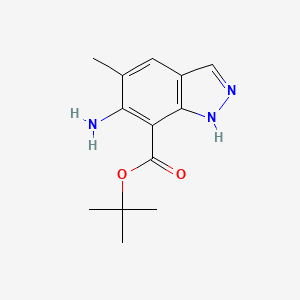

Isotanshinone IIA is a pharmacologically lipophilic active constituent isolated from the roots and rhizomes of the Chinese medicinal herb Salvia miltiorrhiza Bunge (Danshen) . It has been reported to have a wide range of antitumor effects on several human tumor cell lines .

Synthesis Analysis

Tanshinone IIA has gained extensive exploration owing to its unique structural features and multiple promising biological activities . The total synthesis and structural modifications of tanshinone IIA have been the focus of many studies .Molecular Structure Analysis

The molecular formula of Isotanshinone IIA is C19H18O3 . It is a natural diterpene quinone in S. miltiorrhiza .Chemical Reactions Analysis

Tanshinone IIA has been shown to exhibit anticancer activity by modulating various signaling pathways leading to the induction of apoptosis, autophagy, mitophagy, and prevention of angiogenesis, proliferation .Physical And Chemical Properties Analysis

Isotanshinone IIA has a molecular weight of 294.3 g/mol . It has a topological polar surface area of 47.3 Ų .Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Tanshinone IIA has shown remarkable anticancer properties. It inhibits tumor cell growth, proliferation, metastasis, invasion, and angiogenesis. Additionally, it induces apoptosis and autophagy in cancer cells. These effects are mediated through multiple signaling pathways, including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways . This makes Tanshinone IIA a promising candidate for treating various cancers, such as breast, cervical, colorectal, gastric, lung, and prostate cancers .

Cardiovascular Protection

Tanshinone IIA is widely used in treating cardiovascular diseases due to its anti-inflammatory and antioxidant effects. It helps in reducing myocardial infarction size, improving cardiac function, and protecting against ischemia-reperfusion injury. The compound also modulates lipid metabolism and reduces atherosclerosis, making it beneficial for overall cardiovascular health .

Bone Health and Fracture Healing

Research has shown that Tanshinone IIA can protect mesenchymal stem cells (MSCs) from apoptosis and promote fracture healing, especially in osteoporotic conditions. It enhances the expression of antioxidant enzymes and reduces reactive oxygen species accumulation in MSCs. Local application of Tanshinone IIA has been found to accelerate fracture healing and improve bone mineral density and biomechanical properties in animal models .

Neuroprotection

Tanshinone IIA exhibits neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound helps in maintaining mitochondrial function and reducing neuronal damage, thereby improving cognitive functions .

Anti-inflammatory and Antioxidant Effects

Tanshinone IIA has potent anti-inflammatory and antioxidant properties. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by enhancing the activity of antioxidant enzymes. These properties make it useful in treating various inflammatory conditions and diseases associated with oxidative stress .

Antimicrobial Activity

Tanshinone IIA has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. It disrupts microbial cell membranes and inhibits biofilm formation, making it a potential candidate for developing new antimicrobial agents. This application is particularly important in the context of increasing antibiotic resistance .

Wirkmechanismus

Tanshinone IIA significantly inhibits the proliferation of several types of tumors, blocks the cell cycle, induces apoptosis and autophagic death, in addition to inhibiting cell migration and invasion . Among these, the regulation of tumor-cell apoptosis signaling pathways is the key breakthrough point in several modes of antitumor therapy .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,4,8-trimethyl-2,3-dihydro-1H-naphtho[2,1-f][1]benzofuran-7,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-10-9-22-18-14(10)16(20)12-6-7-13-11(15(12)17(18)21)5-4-8-19(13,2)3/h6-7,9H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGPIJMPUOVBOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C(CCC4)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isotanshinone IIA | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2616157.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2616162.png)

![(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride](/img/structure/B2616171.png)

acetic acid](/img/structure/B2616172.png)

![5-methyl-7-phenyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2616173.png)

![1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxamide](/img/structure/B2616178.png)

![3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2616179.png)